5-(3-(4-Bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a novel N-methyl-D-aspartate (NMDA) receptor antagonist. [ [] ] It belongs to a class of compounds that exhibit high selectivity for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits. [ [] ] This selectivity makes it a valuable tool for investigating the roles of specific NMDA receptor subtypes in various physiological and pathological processes.
5-(3-(4-Bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid acts as a non-competitive antagonist at NMDA receptors. [ [] ] This means its inhibitory effect is not surmountable by increasing agonist concentrations and does not involve direct competition with glutamate or glycine, the co-agonists of NMDA receptors. [ [] ]
Studies on a similar compound (DQP-1105) indicate that this class of antagonists inhibits a pre-gating step without affecting the stability of the open pore conformation, suggesting a binding site distinct from the glutamate or glycine binding sites. [ [] ]
Further research using techniques like electrophysiology and mutagenesis identified key residues in the lower lobe of the GluN2 agonist-binding domain crucial for the selectivity of these compounds. [ [] ] This suggests a binding site within this domain, potentially offering insight into allosteric modulation of NMDA receptors.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7